molecular formula C10H6N2 B14758348 Benzo[cd]indazole CAS No. 209-15-4

Benzo[cd]indazole

Cat. No.: B14758348
CAS No.: 209-15-4
M. Wt: 154.17 g/mol
InChI Key: SIHNATFXZOTJCG-UHFFFAOYSA-N
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Description

Benzo[cd]indazole is a fused bicyclic heterocycle comprising a benzene ring fused to an indazole moiety. Recent synthetic advancements (2025) highlight two distinct routes to these oxides, emphasizing the compound’s dynamic structural adaptability under oxidative conditions . This tautomerism may influence its reactivity in medicinal and materials chemistry applications.

Properties

CAS No.

209-15-4

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

2,3-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4,6,8(12),9-hexaene

InChI

InChI=1S/C10H6N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H

InChI Key

SIHNATFXZOTJCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=NC3=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Benzo[cd]Indazole vs. Benzimidazoles

  • Structural Differences : this compound features a fused indazole core, whereas benzimidazoles contain two fused benzene rings with adjacent nitrogen atoms.
  • Biological Activity : Cheminformatic analyses reveal that 2-phenyl-2H-indazole derivatives exhibit antiprotozoal activity comparable to or exceeding benzimidazoles. For instance, indazole derivatives show higher activity against Entamoeba histolytica and Trichomonas vaginalis than ChEMBL database compounds .
  • Toxicity : Both classes share similar predicted toxicity profiles to reference drugs like metronidazole, suggesting overlapping metabolic pathways .

Table 1: Antiprotozoal Activity Comparison

Compound Class IC50 (µM) E. histolytica IC50 (µM) T. vaginalis
Benzimidazoles 10–50 15–60
2-Phenyl-2H-indazoles 5–30 10–40

Data derived from cheminformatic analysis

This compound vs. Benzo[g]Indazoles

  • Substituent Effects: Nitro- and amino-substituted benzo[g]indazoles demonstrate significant antiproliferative activity (IC50: 5–15 µM against NCI-H460 lung carcinoma) and antibacterial effects (MIC: 62.5–250 µg/mL against N. gonorrhoeae) .
  • Synthetic Accessibility : Benzo[g]indazoles are synthesized via hydrazine and benzylidene tetralones in acetic acid, whereas this compound oxides require specialized oxidative conditions .

This compound vs. Benzothiazoles and Benzothiopyranoindazoles

  • Electronic Properties : Benzothiazoles, containing sulfur, exhibit distinct electronic profiles compared to nitrogen-rich this compound. This difference influences their applications; benzothiazoles are explored for anti-inflammatory and antitumor activities, while this compound derivatives focus on antiprotozoal targets .
  • Therapeutic Patents: Benzothiopyranoindazoles (e.g., sulfur-fused analogs) have historical patent activity for anticancer applications, suggesting structural versatility in drug design. However, this compound’s tautomerism may offer novel mechanisms of action .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility (mg/mL)
This compound ~168.18 2.1 Low (<1)
1-Benzylimidazole 158.20 2.8 Moderate (10–50)
Benzo[g]indazole-6-NO2 243.23 1.9 Low (<1)

Data compiled from molecular descriptors

  • Synthetic Methods: this compound oxides are synthesized via controlled oxidation, whereas benzimidazoles often employ condensation reactions .

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